N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
This compound features a 4-acetylphenyl group linked via an acetamide bridge to a sulfanyl-substituted 1,1-dioxo-1λ⁶,2,4-benzothiadiazine core. Its synthesis typically involves nucleophilic substitution between 2-chloro-N-(4-acetylphenyl)acetamide and benzothiadiazine derivatives under basic conditions (e.g., K₂CO₃/acetone) .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-11(21)12-6-8-13(9-7-12)18-16(22)10-25-17-19-14-4-2-3-5-15(14)26(23,24)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFGSUOLMDRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate sulfonamide precursors under acidic or basic conditions.
Thioether Formation:
Acetylation: The final step involves the acetylation of the phenyl ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Benzothiadiazine derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzimidazole Analogs
Triazole Derivatives
- Synthesis: Requires refluxing with triethylamine (TEA) in acetonitrile, differing from the target compound’s K₂CO₃-mediated route .
Oxadiazole-Containing Analogs
- Example: Compound 14 (quinoline-oxadiazole hybrid) Key Difference: Oxadiazole improves π-stacking interactions, critical for enzyme inhibition (e.g., LOX, BChE) .
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
Fluorinated Analogs
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR :
Biological Activity
N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is with a molecular weight of 389.44 g/mol. The compound features a benzothiadiazine core which is known for its diverse chemical reactivity and biological significance.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with receptors that mediate cellular responses to stimuli.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential use as an antibacterial agent in clinical settings.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest the compound's potential as a chemotherapeutic agent.
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar benzothiadiazine derivatives and their biological activities. The findings highlighted that modifications on the acetyl group significantly influenced the compound's efficacy against cancer cells and bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
